Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine compounds, including derivatives of urea, involves detailed procedures utilizing mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These methods ensure the accurate determination of the compounds' structures. For instance, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl) urea showcases a method of synthesis combining these techniques for structural determination, optimized through density functional theory calculations (Sun et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is intricately detailed through spectroscopic techniques and theoretical calculations. For example, the study by Saracoglu et al. (2019) on 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives utilized FT-IR, NMR spectroscopy, and DFT quantum chemical calculations to analyze molecular properties, providing insights into the compounds' stability and reactivity profiles (Saracoglu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives, such as the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, highlight the versatility of these compounds in synthesizing biologically active molecules. The reactions proceed through various pathways, including thermal fusion and methylation, to yield compounds with potential pharmacological activities (Furrer et al., 1994).
Scientific Research Applications
Hydrogen Bonding and Dimerization :
- Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-, is noted for its ability to strongly dimerize via hydrogen bonding, particularly in CHCl3 solution. This property makes it a useful building block for supramolecular chemistry, with potential applications in creating complex structures at a molecular level (Beijer et al., 1998).
Antioxidant Activity :
- Derivatives of this compound have been synthesized and evaluated for antioxidant activities. It's involved in reactions leading to compounds with potential therapeutic or protective effects against oxidative stress (George et al., 2010).
Synthesis of Pyrimidinyl and Thiazolyl Ureas :
- The compound's reactivity has been explored to synthesize a range of pyrimidinyl and thiazolyl ureas, contributing to the broader understanding of chemical reactions and potential pharmaceutical applications (Hurst et al., 1988).
Fluorinated Pyrimidine Derivatives :
- Its reactions with fluorocontaining compounds have been studied to synthesize various pyrimidine derivatives, which are of interest in medicinal chemistry for their potential biological activities (Burgart et al., 2001).
Herbicidal Applications :
- Substituted phenyltetrahydropyrimidinones, related to the urea compound, have been studied for their herbicidal properties, inhibiting carotenoid biosynthesis. Understanding the structure-activity relationships in these compounds can lead to the development of new herbicides (Babczinski et al., 1995).
Biosensors for Urea Detection :
- Given its fundamental role in nitrogen metabolism, detecting urea is vital in various fields. Advances in biosensors for urea, likely involving derivatives of compounds like Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-, have been reviewed to highlight critical developments in this area (Botewad et al., 2021).
properties
IUPAC Name |
(6-methyl-2-oxo-1,3-diazinan-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-3-2-4(9-5(7)11)10-6(12)8-3/h3-4H,2H2,1H3,(H3,7,9,11)(H2,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUMIGWDFREBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)N1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883658 | |
Record name | Crotonylidene diurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |
CAS RN |
1129-42-6 | |
Record name | N-(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1129-42-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138171 | |
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Record name | 1129-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Crotonylidene diurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-oxoperhydropyrimidin-4-ylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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